molecular formula C19H27N3O3 B14253600 (S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one CAS No. 181481-54-9

(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one

Cat. No.: B14253600
CAS No.: 181481-54-9
M. Wt: 345.4 g/mol
InChI Key: KWUMOFXREQVFQW-SFHVURJKSA-N
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Description

(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is a synthetic compound belonging to the azetidin-2-one class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(4-methylpiperazine-1-carbonyl)phenol with 3,3-diethylazetidin-2-one in the presence of a suitable base and solvent .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(2-hydroxy-5-phenylazo)phenylazetidin-2-one
  • 4-benzoyloxy-2-azetidinone
  • N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one

Uniqueness

(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the azetidinone ring with the piperazine moiety and phenoxy group makes it a versatile compound for various applications .

Properties

CAS No.

181481-54-9

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

(4S)-3,3-diethyl-4-[4-(4-methylpiperazine-1-carbonyl)phenoxy]azetidin-2-one

InChI

InChI=1S/C19H27N3O3/c1-4-19(5-2)17(24)20-18(19)25-15-8-6-14(7-9-15)16(23)22-12-10-21(3)11-13-22/h6-9,18H,4-5,10-13H2,1-3H3,(H,20,24)/t18-/m0/s1

InChI Key

KWUMOFXREQVFQW-SFHVURJKSA-N

Isomeric SMILES

CCC1([C@@H](NC1=O)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)CC

Canonical SMILES

CCC1(C(NC1=O)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)CC

Origin of Product

United States

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